molecular formula C11H16ClNO2 B1601938 Ethyl 3-amino-2-phenylpropanoate hydrochloride CAS No. 29753-99-9

Ethyl 3-amino-2-phenylpropanoate hydrochloride

Cat. No.: B1601938
CAS No.: 29753-99-9
M. Wt: 229.7 g/mol
InChI Key: NNJRPZZMNBNRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-phenylpropanoate hydrochloride (CAS 29753-99-9) is an organic compound characterized by an ethyl ester group, a phenyl substituent at the second carbon, and an amino group at the third carbon of the propanoate backbone. Its molecular formula is C${11}$H${14}$ClNO$_2$, with a molecular weight of approximately 227.45 g/mol (calculated from atomic masses). The compound is available in industrial, feed, food, and pharmaceutical grades, indicating broad applicability in synthesis and formulation . As a hydrochloride salt, it benefits from enhanced solubility in polar solvents compared to its free base form, a property critical for bioavailability in pharmaceutical contexts .

Properties

IUPAC Name

ethyl 3-amino-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJRPZZMNBNRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579500
Record name Ethyl 3-amino-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29753-99-9
Record name Ethyl 3-amino-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-2-phenylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-phenylpropanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3-amino-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a solvent such as methanol or ethanol, with the use of a strong acid catalyst like sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. It can also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Methyl 3-amino-2-phenylpropanoate Hydrochloride

  • Molecular Formula: C${10}$H${14}$ClNO$_2$
  • Molecular Weight : 215.68 g/mol
  • Lower molecular weight may influence crystallization behavior, as seen in hydrogen-bonding patterns in crystal structures .
  • Applications : Used in peptide synthesis and as a chiral building block, similar to its ethyl counterpart.

Ethyl 2-amino-3-phenylpropanoate Hydrochloride (D-Phenylalanine Ethyl Ester Hydrochloride)

  • Molecular Formula: C${11}$H${16}$ClNO$_2$
  • Molecular Weight : 229.7 g/mol
  • The (R)-enantiomer (CAS 63060-94-6) is explicitly used in chiral resolutions and asymmetric synthesis .

Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride

  • Molecular Formula: C${12}$H${16}$ClNO$_2$
  • Molecular Weight : 241.72 g/mol (calculated)
  • Key Differences: A 3-methylphenyl substituent introduces hydrophobicity, likely enhancing lipid membrane permeability. The amino and methyl groups at C3 create steric hindrance, which may reduce hydrogen-bonding efficiency in crystal packing .

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride

  • Molecular Formula: C$9$H${15}$ClF$3$NO$2$
  • Molecular Weight : 265.67 g/mol
  • Key Differences :
    • A cyclobutyl group and trifluoromethyl substituents drastically alter electronic properties, increasing metabolic stability in agrochemical applications.
    • The rigid cyclobutane ring may restrict conformational flexibility, impacting binding to biological targets .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
Ethyl 3-amino-2-phenylpropanoate HCl C${11}$H${14}$ClNO$_2$ 227.45 29753-99-9 Ethyl ester, phenyl at C2, amino at C3 Pharma intermediates, chiral synthesis
Methyl 3-amino-2-phenylpropanoate HCl C${10}$H${14}$ClNO$_2$ 215.68 - Methyl ester, reduced steric bulk Peptide synthesis, crystallography
Ethyl 2-amino-3-phenylpropanoate HCl (R) C${11}$H${16}$ClNO$_2$ 229.7 63060-94-6 Chiral center, phenyl at C3, amino at C2 Asymmetric catalysis, enantiomer studies
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl C${12}$H${16}$ClNO$_2$ 241.72 - Hydrophobic 3-methylphenyl group Lipophilic drug candidates
Ethyl 2-amino-2-cyclobutyl-3-trifluoropropanoate HCl C$9$H${15}$ClF$3$NO$2$ 265.67 1955519-95-5 Cyclobutyl and trifluoromethyl groups Agrochemicals, metabolic stability

Research Findings and Implications

Solubility and Salt Effects : Hydrochloride salts universally improve aqueous solubility, critical for drug delivery. Ethyl esters generally exhibit higher lipophilicity than methyl analogs, favoring blood-brain barrier penetration .

Trifluoromethyl groups () introduce electron-withdrawing effects, improving resistance to enzymatic degradation .

Crystallography : Hydrogen-bonding networks in hydrochloride salts are influenced by substituent positioning. For example, methyl esters form denser crystals due to smaller ester groups, while ethyl analogs may exhibit polymorphism .

Biological Activity

Ethyl 3-amino-2-phenylpropanoate hydrochloride (E3APP.HCl) is a compound of significant interest in medicinal chemistry due to its structural similarity to amino acids, particularly phenylalanine. This article explores its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

E3APP.HCl is characterized by the following molecular formula:

  • Molecular Formula : C11H14ClN O2
  • Molecular Weight : Approximately 230.7 g/mol

The compound features an ethyl ester group, an amino group, and a phenyl ring, which contribute to its unique reactivity and biological properties.

Biological Activity

E3APP.HCl exhibits various biological activities that make it a valuable candidate for further research. Notably, it serves as a building block in peptide synthesis and has potential applications in drug development targeting specific proteins or enzymes involved in diseases.

Key Biological Activities

  • Enzyme Interactions : E3APP.HCl can act as a substrate for enzymes that modify amino acid structures. This interaction can provide insights into enzyme specificity and function, particularly in relation to modified peptides that contain the 3-amino-2-phenylpropanoic acid moiety.
  • Therapeutic Potential : The compound's structural resemblance to phenylalanine suggests possible applications in developing drugs targeting specific biological pathways, including those involved in neurological disorders.
  • Antiproliferative Activity : Preliminary studies indicate that derivatives of E3APP.HCl may exhibit antiproliferative effects against various cancer cell lines, suggesting its potential utility in cancer therapy .

Synthesis Methods

Several synthetic routes have been developed to produce high-purity E3APP.HCl suitable for research and pharmaceutical applications. Common methods include:

  • Condensation Reactions : Utilizing starting materials that contain the requisite functional groups.
  • Functional Group Transformations : Modifying existing compounds to introduce the necessary amino and phenyl groups.

These synthesis techniques are essential for creating derivatives with tailored biological activities.

Comparative Analysis

To better understand E3APP.HCl's unique properties, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable compounds along with their biological activities:

Compound NameCAS NumberMolecular FormulaBiological Activity
Ethyl 2-amino-3-phenylpropanoate hydrochloride63060-94-6C11H16ClNO2Antimicrobial properties
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate119032093C11H14ClF2NO2Potential antitumor activity
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate257947-33-4C11H15ClNO3Neuroprotective effects

E3APP.HCl is distinguished by its specific combination of an amino group and a phenyl substituent on a propanoate backbone, which may confer distinct pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of E3APP.HCl and its derivatives:

  • Interaction Studies : Research has focused on the binding affinity of E3APP.HCl with various biological targets, revealing insights into its mechanism of action and therapeutic potential.
  • Cytotoxicity Assays : In vitro evaluations have demonstrated varying degrees of cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-phenylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-2-phenylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.